Product packaging for Cyanogen fluoride(Cat. No.:CAS No. 1495-50-7)

Cyanogen fluoride

Cat. No.: B072782
CAS No.: 1495-50-7
M. Wt: 45.016 g/mol
InChI Key: CPPKAGUPTKIMNP-UHFFFAOYSA-N
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Description

Cyanogen fluoride (FCN) is a versatile and highly reactive inorganic reagent prized for its role as a fluorinating agent in synthetic chemistry and materials science research. This toxic, colorless gas serves as a potent source of fluorine, enabling the introduction of fluorine atoms into a wide array of organic and inorganic substrates. Its primary research applications include the synthesis of fluorine-containing compounds, the preparation of fluorinating reagents, and studies in fluorine chemistry and reactive intermediate behavior. This compound is particularly valuable for investigating the mechanisms of electrophilic fluorination reactions and for developing novel fluorination methodologies under controlled conditions. Researchers also utilize FCN in the preparation of specialized materials and as a building block for more complex chemical architectures. Due to its high reactivity and gaseous state, it requires specialized handling equipment and expertise, making it a tool for advanced laboratory settings. This product is intended solely for chemical research and development purposes, offering scientists a critical reagent for expanding the frontiers of fluorine chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CFN B072782 Cyanogen fluoride CAS No. 1495-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1495-50-7

Molecular Formula

CFN

Molecular Weight

45.016 g/mol

IUPAC Name

carbononitridic fluoride

InChI

InChI=1S/CFN/c2-1-3

InChI Key

CPPKAGUPTKIMNP-UHFFFAOYSA-N

SMILES

C(#N)F

Canonical SMILES

C(#N)F

Other CAS No.

1495-50-7

Synonyms

carbononitridic fluoride
cyanogen fluoride

Origin of Product

United States

Ii. Synthetic Methodologies for Cyanogen Fluoride

Thermal Decomposition and Pyrolysis Routes

A principal method for synthesizing cyanogen (B1215507) fluoride (B91410) involves the high-temperature pyrolysis of cyanuric fluoride ((CNF)₃). wikipedia.orgwikipedia.orgwikipedia.org This process breaks down the stable triazine ring to yield the monomeric FCN.

The pyrolysis of cyanuric fluoride is a well-established method for producing cyanogen fluoride. wikipedia.orgbritannica.com The reaction involves heating cyanuric fluoride to high temperatures, causing it to decompose into this compound. google.com

Temperature is a critical parameter in the pyrolysis of cyanuric fluoride. The reaction is typically carried out at temperatures of at least 1200°C. google.com A preferred temperature range is between 1300°C and 1700°C, as pyrolysis is slow below 1300°C. google.com One specific example cites a pyrolysis temperature of 1300°C at a pressure of 50 mmHg, which results in a maximum yield of 50%. wikipedia.orgwikiwand.com

The process can be conducted by passing cyanuric fluoride vapors, often with an inert carrier gas such as nitrogen or argon, through a heated reaction zone. google.com The pressure is also a key factor, with a range of 10 to 300 mm of mercury being cited as effective. google.com

Table 1: Pyrolysis Conditions for this compound Synthesis

Parameter Value Reference
Starting Material Cyanuric Fluoride google.com
Temperature 1200°C - 2000°C google.com
Preferred Temperature 1300°C - 1700°C google.com
Example Temperature 1300°C wikipedia.orgwikiwand.com
Example Pressure 50 mmHg wikipedia.orgwikiwand.com
Max Yield 50% wikipedia.orgwikiwand.com
Inert Carrier Gas Nitrogen, Helium, Argon google.com

The pyrolysis of cyanuric fluoride does not yield pure this compound; several co-products are also formed. These can include unreacted cyanuric fluoride, nitrogen, and various fluorocarbons such as carbon tetrafluoride, hexafluoroethane, and tetrafluoroethylene (B6358150). google.com Smaller quantities of cyanogen and trifluoroacetonitrile (B1584977) have also been observed. wikipedia.orggoogle.comwikiwand.com

The separation of this compound from these co-products is essential for obtaining a pure sample. A common method involves collecting the gaseous reaction product in traps cooled to below -70°C, often using liquid nitrogen. wikipedia.orggoogle.com This crude condensate, which contains at least 10% this compound, can then be further purified. google.com Low-temperature distillation is an effective technique for this purification, yielding this compound with a purity of at least 85%. google.com The purified product is a fluffy white solid when collected in liquid nitrogen traps. wikipedia.org

Under more drastic temperature conditions, such as in the range of 2000-4000°C (for example, in an electric arc flame), the composition of the product mixture changes significantly. google.com In these conditions, fluorocarbons, particularly tetrafluoroethylene, become a substantial proportion of the reaction product. google.com At a pyrolysis temperature of 2000°C, one experiment reported a liquid condensate containing 38% this compound, along with considerable amounts of tetrafluoroethylene and carbon tetrafluoride, and some trifluoroacetonitrile. google.com

Rapid quenching of the gaseous reaction product to below 400-500°C can be employed to increase the proportion of tetrafluoroethylene among the by-products, especially at reaction temperatures above 1700°C. google.com

Pyrolysis of Cyanuric Fluoride: Reaction Conditions and Yield Optimization

Direct Fluorination Techniques

An alternative synthetic route to this compound is the direct fluorination of other cyanogen-containing compounds.

Direct fluorination of cyanogen ((CN)₂) can produce this compound. wikipedia.org One method involves the reaction of an alkali metal cyanide with fluorine in the presence of water. google.com The preferred temperature for this reaction is between -40°C and +40°C, with a more preferable range of -5°C to +5°C. google.com The fluorine gas can be diluted with an inert gas like helium or nitrogen to control the reaction rate. google.com

Another approach utilizes plasma environments. Nitrogen trifluoride can fluoridate cyanogen to produce this compound when both reactants are injected downstream into a nitrogen arc plasma. wikipedia.org Similarly, passing carbonyl fluoride or carbon tetrafluoride through an arc flame and injecting cyanogen downstream into the plasma also yields this compound. wikipedia.org

Reactions of Alkali Metal Cyanides with Elemental Fluorine in Moderator Systems

One direct approach to synthesizing this compound involves the reaction of an alkali metal cyanide with elemental fluorine. This process is facilitated by the use of a moderator to control the highly exothermic reaction. A patented method describes the preparation of this compound by reacting an alkali metal cyanide, such as sodium cyanide, with fluorine in the presence of water, which acts as the moderator. google.com In this procedure, the fluorination of sodium cyanide under specific reaction conditions with water as the moderator yields this compound as the product, which is identified by infrared spectrum analysis. google.comgoogle.com This method is presented as a way to prepare various non-ionic inorganic fluoro compounds through the direct fluorination of ionic, inorganic salts in a moderator like water, lower alkanols, or lower alkylene glycols. google.com The general reaction involves an ionic inorganic salt and fluorine, with the moderator helping to manage the reaction's selectivity and energetics. google.com

ReactantsModeratorProductSource
Sodium Cyanide, Elemental FluorineWaterThis compound google.comgoogle.com

Alternative Synthetic Pathways

Beyond direct fluorination of cyanides, other routes have been developed, utilizing different starting materials and reaction types.

Reactions Involving Silver Fluoride and Cyanogen Halides

An older method for preparing this compound involves the reaction of silver fluoride with a different cyanogen halide, specifically cyanogen iodide. researchgate.netprepchem.com In this synthesis, finely powdered silver fluoride is heated with cyanogen iodide in a sealed, evacuated glass tube. prepchem.com

The process involves the following steps:

Iii. Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, has been fundamental in characterizing the interatomic bonds within the cyanogen (B1215507) fluoride (B91410) molecule.

Infrared (IR) spectroscopy of cyanogen fluoride reveals three fundamental vibrational modes, consistent with its linear triatomic structure. cdnsciencepub.comrsc.org These modes are the C≡N stretching vibration, the C-F stretching vibration, and the doubly degenerate FCN bending vibration.

Early gas-phase infrared studies identified these fundamental frequencies. rsc.org The C≡N stretching mode (ν₃) is observed around 2323 cm⁻¹. nist.gov The C-F stretching mode (ν₁) appears at approximately 1078 cm⁻¹, and a doublet band associated with this mode shows a separation of about 24 cm⁻¹ between its two branches. wikipedia.org The FCN bending mode (ν₂) is a triplet band observed at a lower frequency, around 451 cm⁻¹. wikipedia.orgnist.gov The intensity of the stretching vibrations is notably greater in the solid state compared to the gas phase, while the bending vibration's intensity remains relatively unchanged despite a significant frequency shift. rsc.org

A summary of the fundamental vibrational frequencies for this compound is presented in the table below.

Vibrational ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁ΣC-F Stretch~1077 - 1078
ν₂ΠFCN Bend~451
ν₃ΣC≡N Stretch~2323

Data compiled from various spectroscopic studies. nist.govwikipedia.orgnist.gov

High-resolution Fourier-transform infrared (FT-IR) spectroscopy has provided even more detailed data, allowing for the analysis of numerous rovibrational bands for the main isotopomers of FCN, including ¹⁹F¹²C¹⁴N, ¹⁹F¹³C¹⁴N, and ¹⁹F¹²C¹⁵N. nih.govconnectedpapers.com

Theoretical calculations have been employed to complement experimental vibrational spectroscopy. Methods such as coupled-cluster [CCSD and CCSD(T)] and density functional theory (DFT) have been used to compute the harmonic and fundamental vibrational frequencies of this compound. tandfonline.comresearchgate.netwayne.edu

These computational studies generally show good agreement with the experimental values. For instance, calculations using the CCSD(T) method with a correlation-consistent basis set have accurately predicted the fundamental frequencies. researchgate.net Such theoretical analyses are crucial for assigning observed spectral bands and for understanding the potential energy surface of the molecule. Discrepancies between calculated harmonic frequencies and observed fundamental frequencies can be reconciled by applying second-order perturbation theory to account for anharmonicity. researchgate.net

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ¹⁹F nucleus, provides valuable information about the electronic environment within the this compound molecule.

Fluorine-19 (¹⁹F) is a spin I=1/2 nucleus with 100% natural abundance, making it an excellent probe for NMR spectroscopy. wikipedia.org The ¹⁹F NMR spectrum of this compound exhibits a characteristic pattern that reveals details about its electronic structure and bonding. rsc.orgwikipedia.org

The spectrum shows a triplet peak centered at approximately 80 ppm. wikipedia.org This triplet splitting, with a separation of about 32-34 Hz between adjacent peaks, arises from the coupling of the fluorine nucleus with the spin I=1 nucleus of ¹⁴N. rsc.orgwikipedia.org This observation provides direct evidence for the F-C-N connectivity. The large chemical shift range in ¹⁹F NMR helps to clearly resolve the signals from different fluorine-containing species. wikipedia.orgthermofisher.com

The ¹⁹F NMR spectrum of this compound displays a notable dependence on temperature. As the temperature is lowered towards the freezing point of the substance (-82 °C), the triplet splitting caused by the ¹⁴N nucleus disappears, and the signal collapses into a singlet peak. wikipedia.org

This phenomenon is due to changes in the rate of quadrupole relaxation of the ¹⁴N nucleus. At higher temperatures, the relaxation is slow enough to allow for the observation of coupling. As the temperature decreases, the relaxation rate increases, leading to a decoupling effect that averages the spin states of the nitrogen nucleus, resulting in the collapse of the multiplet to a single, sharp line.

Rotational Spectroscopy and Equilibrium Structure Determination

Microwave spectroscopy has been instrumental in the precise determination of the equilibrium structure of this compound. Early studies of the microwave spectra of F¹²C¹⁴N, F¹²C¹⁵N, and F¹³C¹⁴N established that the molecule is linear. rsc.org

These investigations provided accurate rotational constants, which are inversely related to the molecule's moments of inertia. nist.gov From these constants, precise bond lengths can be derived. The equilibrium (rₑ) C≡N bond length was determined to be 1.159 Å, which is very similar to that in other cyanogen halides. rsc.org The C-F bond distance was found to be 1.262 Å, which is notably short. rsc.orgnist.gov The nitrogen-14 nuclear quadrupole coupling constant was also measured and found to be the lowest among the cyanide group at -2.67 MHz. rsc.org

The combination of data from different spectroscopic methods provides a comprehensive and consistent picture of the molecular structure of this compound as a linear molecule with the connectivity F-C≡N.

ParameterValueReference
Bond Length (rₑ)
C-F1.262 Å rsc.orgnist.gov
C≡N1.159 Å rsc.orgnist.gov
Rotational Constant (B) 0.35205 cm⁻¹ nist.gov
Nuclear Quadrupole Coupling Constant (¹⁴N) -2.67 MHz rsc.org

Analysis of Rotational Spectra in Excited Vibrational States

The rotational spectra of this compound have been analyzed not only in its ground state but also in various excited vibrational states. These studies are crucial for understanding the interaction between rotation and vibration within the molecule. For instance, the rotational spectra of molecules in excited bending vibrational states have been analyzed to provide a more complete picture of the molecule's dynamics. researchgate.net

High-resolution techniques, such as diode laser spectroscopy, have been employed to measure infrared transitions with high nominal accuracy. These measurements, when combined with available microwave data, allow for the determination of spectroscopic constants for several vibrational bands. Studies have successfully characterized constants for bands including the C-F stretch (ν₁) and its combination with bending modes, such as (1, 1¹, 0) ← (0, 1¹, 0), (1, 2⁰, 0) ← (0, 2⁰, 0), and (1, 2², 0) ← (0, 2², 0) for the normal and ¹⁵N isotopic forms of FCN. researchgate.net For the ¹³C isotopologue, the (1, 0, 0) ← (0, 0, 0) and (1, 1¹, 0) ← (0, 1¹, 0) bands have been similarly analyzed. researchgate.net This detailed analysis of excited states provides a deeper understanding of the rovibrational energy levels and potential perturbations within the this compound molecule.

Derivation of Precise Molecular Geometries

Rotational spectroscopy is a powerful tool for determining precise molecular geometries. By analyzing the rotational constants derived from the spectra of different isotopic species of this compound, highly accurate bond lengths can be calculated. The molecule is established to have a linear structure with C∞v point group symmetry. nist.gov

The internuclear distances have been determined from microwave spectroscopic data. The carbon-fluorine (C-F) bond length is found to be one of the shortest of its type, while the carbon-nitrogen (C-N) bond distance is consistent with that found in other cyanides. researchgate.net

Table 1: Experimental Molecular Geometry of this compound

Parameter Value (Å)
r(C-F) 1.262
r(C-N) 1.159

Data sourced from the NIST Computational Chemistry Comparison and Benchmark DataBase. nist.gov

The determination of these precise geometries relies on the experimental ground state rotational constants (B₀) obtained for various isotopologues.

Table 2: Experimental Ground State Rotational Constants for FCN Isotopologues

Isotopologue B₀ (MHz)
¹⁹F¹²C¹⁴N 10554.20
¹⁹F¹³C¹⁴N 10243.34

Data sourced from referenced spectroscopic studies. aip.org

Mass Spectrometry for Ion Structure Analysis

Mass spectrometry is an essential analytical technique for determining the structure and stability of gas-phase ions. High-resolution methods like Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry are particularly well-suited for these investigations due to their exceptional mass accuracy and resolution. mdpi.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry of Protonated this compound Species

The structure and stability of protonated this compound, (FCN)H⁺, have been investigated using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry. researchgate.netacs.org This high-performance technique allows ions to be trapped in crossed electric and magnetic fields, enabling the precise measurement of their oscillation frequencies, which are then converted into highly accurate mass-to-charge ratios. mdpi.comnih.gov

In these experiments, gaseous (FCN)H⁺ ions were generated through the protonation of cyanuric fluoride (C₃N₃F₃) by strong Brønsted acids like H₃⁺ and C₂H₅⁺. acs.org The subsequent analysis revealed that protonation of the this compound moiety can, in principle, lead to two different isomers (protomers): FCNH⁺ and HFCN⁺. acs.org

The experimental and computational results demonstrated that the nitrogen-protonated species, FCNH⁺, is substantially more stable than the fluorine-protonated isomer, HFCN⁺, with a calculated energy gap of 360 kJ mol⁻¹. researchgate.netacs.org FT-ICR was also used to estimate the gas-phase basicity (GB) of this compound through "bracketing" experiments, which measure the efficiency of proton transfer from FCNH⁺ to various reference bases. researchgate.netacs.org This yielded an experimental gas-phase basicity of 668.4 ± 10 kJ mol⁻¹ for nitrogen protonation. researchgate.netacs.org Further studies investigated the reactivity of the FCNH⁺ ion with molecules like benzene (B151609), where it acts as an electrophile to promote aromatic cyanation. researchgate.netacs.org

Iv. Advanced Theoretical and Computational Investigations

Electronic Structure Theory and Bonding Analysis

Cyanogen (B1215507) fluoride (B91410) (FCN) is a linear molecule with a distinctive bonding arrangement that has been elucidated through various computational methods. The Lewis structure that best represents its bonding features a single bond between the fluorine and carbon atoms and a triple bond between the carbon and nitrogen atoms (F-C≡N). guidechem.comknordslearning.com This configuration satisfies the octet rule for all constituent atoms and results in formal charges of zero for each atom, indicating a highly stable and favorable electronic arrangement. youtube.com

Quantum chemical calculations provide a more detailed picture of its electronic structure. The molecule possesses a ¹Σ⁺ electronic ground state. scispace.com Detailed computational studies have determined its valence-shell electronic configuration to be (1σ)²(2σ)²(3σ)²(1π)⁴(4σ)²(2π)⁴. scispace.com The bonding can be quantitatively analyzed using advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Crystal Orbital Hamilton Population (COHP) analysis, which provide deeper insights into the nature and strength of the interatomic bonds. tue.nl Theoretical studies on related radical cation complexes also contribute to the understanding of the bonding characteristics, particularly how they change upon ionization. acs.org The geometry is consistently identified as linear, with a 180-degree angle for the F-C-N bonds. guidechem.com

Cyanogen fluoride is a molecule capable of acting as both a halogen-bond donor (via the fluorine atom) and an acceptor (via the nitrogen atom's lone pair). acs.org This dual capacity makes it and related halogen cyanides ideal subjects for studying cooperativity in noncovalent interactions. Cooperativity refers to the phenomenon where multiple bonding interactions in a system influence each other, often leading to a mutual strengthening that exceeds the sum of the individual bond strengths.

Quantum chemical computations, particularly using periodic density functional theory (DFT), have explored this effect in infinite one-dimensional chains of molecules. nih.gov Studies on chains of halogen cyanides (X-CN, where X is a halogen) have demonstrated significant positive cooperativity. acs.orgnih.gov For instance, the formation of two adjacent halogen bonds in a trimer (X–CN···X–CN···X–CN) results in an interaction energy that is more than double the energy of a single bond in a dimer. acs.org

This cooperative amplification is not limited to halogen bonds. Research has shown that similar, and even stronger, cooperative effects exist in analogous systems linked by chalcogen and pnictogen bonds. In extreme cases, the strength of the noncovalent bonds in an infinite chain is amplified compared to the gas-phase dimer by remarkable amounts:

79% for iodine-nitrogen (I···N) halogen bonds

90% for tellurium-nitrogen (Te···N) chalcogen bonds

103% for antimony-nitrogen (Sb···N) pnictogen bonds nih.gov

These interactions are generally strengthened by more electron-withdrawing substituents and as the interacting atom moves down its respective group in the periodic table (e.g., Cl < Br < I). mdpi.com The investigation of these cooperative effects is crucial for understanding molecular recognition and for the rational design of crystal structures and advanced materials. nih.gov

Energetic and Stability Computations

The gas-phase basicity (GB) and proton affinity (PA) are fundamental thermochemical properties that quantify a molecule's ability to accept a proton in the gas phase. wikipedia.org For this compound, these values have been determined through a combination of experimental techniques and high-level computational methods.

Experimental values have been estimated using "bracketing" experiments in a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. researchgate.net This method involves measuring the efficiency of proton transfer between FCNH⁺ and various reference bases. Based on these experiments, the gas-phase basicity of FCN, corresponding to protonation on the nitrogen atom, has been determined. researchgate.net

Computational studies, particularly at the G2 level of theory, have provided theoretical values that complement the experimental findings. researchgate.netdatapdf.com The G2 method is a high-accuracy composite ab initio method designed for reliable thermochemical calculations. The proton affinity (PA) is the negative of the enthalpy change for the protonation reaction, while the gas-phase basicity (GB) is the negative of the Gibbs free energy change and thus includes entropic effects. wikipedia.org

The following table summarizes the key energetic values for the protonation of this compound at the nitrogen atom.

PropertyMethodValue (kJ mol⁻¹)Reference(s)
Gas-Phase Basicity (GB) Experimental (Bracketing)668.4 ± 10 researchgate.net
Gas-Phase Basicity (GB) Computational (G2 Theory)651.8 ± 8 researchgate.net
Proton Affinity (PA) Computational (G2 Theory)678.8 datapdf.com

Table 1: Experimentally and computationally determined gas-phase basicity and proton affinity of this compound.

Protonation of this compound can theoretically occur at two different sites: the nitrogen atom, yielding the FCNH⁺ ion, or the fluorine atom, yielding the HFCN⁺ ion. These two resulting ions are protomers—isomers that differ only in the location of a proton. Computational studies have been instrumental in determining the relative stability of these two species.

High-level calculations at the G2 level of theory have unequivocally shown that protonation at the nitrogen atom is vastly more favorable than protonation at the fluorine atom. researchgate.netdatapdf.comresearchgate.net The FCNH⁺ protomer is significantly more stable than the HFCN⁺ protomer. The energy difference between the two is substantial, with calculations indicating that FCNH⁺ is more stable by approximately 360 kJ mol⁻¹ . researchgate.netresearchgate.net This large energy gap demonstrates a clear and definitive preference for nitrogen as the basic site in the FCN molecule in the gas phase.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals in this compound provide insight into its stability and reactivity. researchgate.net

The electronic configuration of FCN indicates that the HOMO is a doubly degenerate π orbital (specifically, the 2π orbital), which is characteristic of the C≡N triple bond. scispace.com The LUMO is an unoccupied π antibonding orbital (3π). scispace.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and stability. researchgate.net

FMO theory explains the reactivity of FCN in various contexts:

Ionization: The removal of an electron to form the FCN⁺ cation occurs from the HOMO (the 2π orbital). This ionization leads to a slight decrease in the C-F bond distance and an increase in the C-N bond distance, reflecting the bonding and antibonding character of the 2π orbital with respect to these bonds. scispace.com

Electron Acceptance: As an electron acceptor, FCN utilizes its LUMO. For example, in studies of FCN adsorption on surfaces, charge transfer can occur into the unoccupied 3π MO, which can induce geometric changes in the molecule. scispace.com

Chemical Reactions: In interactions with other molecules, the FCN molecule can act as an electron donor through its HOMO or an electron acceptor through its LUMO. These HOMO-LUMO interactions are central to describing phenomena from physisorption on materials like graphene to more complex chemical reactions. wikipedia.orgresearchgate.net

The analysis of these frontier orbitals is essential for predicting how this compound will interact with other chemical species and for understanding the mechanisms of its reactions.

Adsorption Phenomena and Surface Interactions

The interaction of this compound with two-dimensional nanomaterials is a significant area of computational research, driven by the potential for developing novel sensors and catalytic systems.

Density functional theory (DFT) calculations have been instrumental in modeling the adsorption of FCN on both pristine and modified 2D surfaces. Studies show that FCN generally physisorbs onto pristine graphene (PG) and graphene-like boron carbide (BC3) with low adsorption energies, ranging from 3.7 to 4.6 kcal/mol on BC3. researchgate.netresearchgate.net This weak interaction, characterized by minimal charge transfer, suggests that pristine graphene-based materials have limited sensitivity towards FCN. researchgate.netresearchgate.net Similarly, interactions between FCN and pristine hexagonal boron nitride (h-BN) nanosheets are identified as being of the van der Waals and hydrogen bonding type. civilica.com

The reactivity and adsorption capacity of these nanosheets can be significantly enhanced through doping or the introduction of defects. researchgate.net For instance, doping a BC3 nanosheet with a titanium (Ti) atom improves its reactivity and sensitivity toward FCN. researchgate.net Likewise, the adsorption capacity of graphene is improved by introducing defects and doping with iron (Fe) atoms. researchgate.net The functionalization of a B12N12 boron nitride nanocage with H+ ions also leads to stronger adsorption of FCN. researchgate.netresearchgate.net These findings collectively demonstrate that modifying the surface of 2D materials is a viable strategy to tune their interaction with this compound, transitioning from weak physisorption to stronger chemisorption.

Table 2: Adsorption Energies of this compound on Various Nanosurfaces Note: This table is interactive. You can sort and filter the data by clicking on the headers.

The adsorption of FCN can significantly modulate the electronic properties of doped or functionalized nanosheets, a key principle for sensor applications. While FCN adsorption on pristine graphene or BC3 surfaces results in negligible changes to their electronic structure, the effect on doped systems is pronounced. researchgate.netresearchgate.net

A prime example is the interaction with a Ti-doped BC3 nanosheet, where FCN adsorption narrows the HOMO-LUMO energy gap from 2.18 eV to 1.37 eV. researchgate.net This reduction signifies an increase in the material's electrical conductivity, allowing for the generation of an electrical signal in the presence of FCN molecules. researchgate.net Similarly, the adsorption of FCN onto a boron nitride nanosheet functionalized with H+ ions and subjected to an electric field leads to increased conductivity. civilica.com This modulation of electronic properties upon selective gas adsorption is the foundation for creating highly sensitive and specific chemical sensors.

Table 3: Electronic Property Modulation upon FCN Adsorption Note: This table is interactive. You can sort and filter the data by clicking on the headers.

To fully understand the adsorption process, computational models investigate various possible orientations, or interaction modes, of the FCN molecule relative to the adsorbent surface. DFT studies of FCN on graphene systems, for example, have explicitly considered different configurations, including parallel and perpendicular modes of interaction. researchgate.netresearchgate.net In the perpendicular mode, either the nitrogen atom or the fluorine atom is oriented towards the surface. researchgate.net By calculating the total energy for each configuration, researchers can identify the most stable adsorption geometry. These detailed models provide crucial insights into the steric and electronic factors that govern the interaction at the molecular level.

Density Functional Theory Studies on Graphene and Boron Nitride Nanosheets

Reaction Pathway and Mechanism Elucidation through Computation

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. Through the use of quantum mechanical calculations, it is possible to map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed picture of how reactants are converted into products.

The ability of cyanogen halides to act as electrophilic cyanating agents has been a subject of both experimental and theoretical interest. Computational studies have been particularly instrumental in clarifying the mechanisms of these reactions, especially in cases where the reactive intermediates are too fleeting to be observed directly.

One area of focus has been the electrophilic cyanation of aromatic compounds. For instance, the reaction of this compound and cyanogen chloride with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) has been investigated computationally. researchgate.net Early hypotheses considered the formation of a free cyanogen cation (C≡N⁺) as the reactive electrophile. However, computational modeling at the ωB97XD/Def2-TZVPP level of theory has shown that the generation of a separated ion pair, such as AlCl₄⁻·C≡N⁺, from the neutral reactants AlCl₃ and ClCN is energetically prohibitive, with a calculated energy difference of 190.9 kcal/mol. researchgate.net This makes the involvement of a free C≡N⁺ cation highly improbable.

Alternative, concerted mechanisms have been explored. A bimolecular process involving a direct attack of the benzene nucleophile on the cyanogen halide, facilitated by AlCl₃, was modeled. researchgate.net This concerted pathway, which represents a 1,1-substitution at the sp-hybridized carbon of the nitrile, was found to have a significant free energy barrier. For the reaction with cyanogen chloride, the barrier was calculated to be 46.4 kcal/mol, which is considered too high for a reaction that proceeds readily at or near room temperature. researchgate.net Using a dimeric form of the catalyst, Al₂Cl₆, did not substantially lower this barrier, resulting in a free energy of activation of 48.5 kcal/mol. researchgate.net

Further computational refinement of the mechanistic model for the cyanation of benzene with cyanogen chloride led to a more plausible pathway. By considering the coordination of the nitrogen atom of the cyanogen halide to a second molecule of the Lewis acid catalyst (or a proton), a significantly lower activation barrier was obtained. researchgate.net This N-coordinated model resulted in a calculated free energy barrier (ΔG‡₂₉₈) of 20.8 kcal/mol, which is consistent with a facile reaction at ambient temperatures. researchgate.net This highlights the power of computational modeling in identifying viable reaction pathways by systematically excluding less favorable mechanisms and exploring more complex, yet more accurate, models. researchgate.net

Reaction ModelComputational LevelCalculated Free Energy Barrier (ΔG‡)Conclusion
Formation of free C≡N⁺ from ClCN + AlCl₃ωB97XD/Def2-TZVPP190.9 kcal/molHighly Unlikely
Concerted 1,1-substitution on ClCN by Benzene (AlCl₃ catalyst)ωB97XD/Def2-TZVPP46.4 kcal/molToo high for facile reaction
Concerted 1,1-substitution on ClCN by Benzene (Al₂Cl₆ catalyst)ωB97XD/Def2-TZVPP48.5 kcal/molToo high for facile reaction
N-coordinated ClCN with second catalyst, reaction with BenzeneωB97XD/Def2-TZVPP20.8 kcal/molFacile reaction at room temperature

Table 1: Computed Free Energy Barriers for Proposed Mechanisms of Electrophilic Cyanation of Benzene.

Theoretical studies have also shed light on the reactivity of this compound with other classes of organic molecules, particularly in its protonated form. The gas-phase reactions of protonated this compound, (FCN)H⁺, have been examined using a combination of Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry and high-level computational methods, such as G2 theory. inorgchemres.orgdntb.gov.ua

These studies revealed that upon protonation, the nitrogen atom is the preferred site of attack, forming the FCNH⁺ isomer, which is calculated to be significantly more stable (by 360 kJ mol⁻¹ at the G2 level) than the HFCN⁺ isomer. inorgchemres.orgdntb.gov.ua The gas-phase basicity of this compound at the nitrogen atom was experimentally estimated to be 668.4 ± 10 kJ mol⁻¹, a value in reasonable agreement with the G2 computed value of 651.8 ± 8 kJ mol⁻¹. inorgchemres.orgdntb.gov.ua

The reactivity of the stable FCNH⁺ ion towards π-systems has been investigated computationally. In its reaction with both isolated (ethylene, C₂H₄) and conjugated (benzene, C₆H₆) π-systems, the FCNH⁺ ion behaves as a potent electrophile. inorgchemres.orgdntb.gov.ua Specifically, it acts as a FC⁺=NH electrophile, leading to aromatic cyanation. inorgchemres.orgdntb.gov.ua In the case of benzene, this results in the formation of the protonated benzonitrile (B105546) cation, C₆H₅CNH⁺. inorgchemres.orgdntb.gov.ua These computational findings provide a mechanistic framework for understanding the electrophilic character of activated this compound and its potential for cyanating a range of organic substrates. inorgchemres.orgdntb.gov.ua

Further computational work using Density Functional Theory (DFT) has explored the adsorption and detection of this compound on various surfaces, such as boron nitride nanocages, which can provide insights into its interaction with different chemical environments. researchgate.net While not a reaction with an organic substrate in the traditional sense, these studies contribute to a broader understanding of the intermolecular forces and electronic interactions that govern the reactivity of this compound.

V. Chemical Reactivity and Reaction Mechanisms

Electrophilic Reactivity of Cyanogen (B1215507) Fluoride (B91410)

The electrophilic character of cyanogen fluoride is central to its synthetic applications. The carbon atom in the F-C≡N molecule is electron-deficient due to the high electronegativity of the adjacent fluorine and nitrogen atoms, making it a target for electron-rich species.

This compound undergoes addition reactions with unsaturated organic compounds such as olefins. wikipedia.org In these reactions, the F-C bond adds across the double bond of the alkene. This process yields α,β-fluoronitriles or, more specifically, β-fluoronitriles. wikipedia.orggoogle.com These products are valuable synthetic intermediates for the preparation of polymers, β-fluorocarboxylic acids, and other fluorine-containing compounds. wikipedia.orggoogle.com

The reaction proceeds readily with terminal olefins. For olefins possessing internal double bonds, the addition of this compound typically requires the presence of a strong acid catalyst to facilitate the reaction. google.com

Table 1: Reaction of this compound with Olefins

Reactant Catalyst Product Type
Olefin (Terminal) None required β-fluoronitrile

This compound can be used to directly cyanate (B1221674) aromatic rings through electrophilic aromatic substitution, though it requires activation by a Lewis acid. In a notable example, this compound reacts with benzene (B151609) in the presence of aluminum chloride (AlCl₃) to produce benzonitrile (B105546), albeit with a reported conversion of 20%. wikipedia.orgic.ac.uk

The mechanism of this reaction has been a subject of theoretical investigation. The formation of a free cyanogen cation (C≡N⁺) as the active electrophile is considered energetically unfavorable. ic.ac.uk Computational models suggest that a concerted mechanism, where benzene attacks the carbon atom of the FCN-AlCl₃ complex while the fluoride is transferred to the Lewis acid, has a high activation energy barrier. ic.ac.uk A more plausible pathway involves the coordination of a second Lewis acid molecule or a proton to the nitrogen atom of the this compound. ic.ac.uk This N-coordination further increases the electrophilicity of the carbon atom, significantly lowering the free energy barrier and allowing the reaction to proceed under milder conditions. ic.ac.uk

Table 2: Aromatic Cyanation with this compound

Aromatic Substrate Catalyst Product Reported Conversion

The synthesis of fluoronitriles is a key application of this compound's reactivity. As detailed in section 5.1.1, the addition of FCN to olefins is a direct route to β-fluoronitriles. wikipedia.orgwikiwand.com These compounds serve as versatile building blocks in fluorine chemistry. google.com The hydrolysis of these addition products can lead to the formation of useful amines. google.com The general class of fluoroalkyl cyanides are recognized as important reagents for medicinal chemistry and as building blocks for various fluorine-containing heterocyclic compounds. researchgate.net

Reactions of Protonated this compound

In the gas phase, this compound can be protonated by strong Brønsted acids to form the (FCN)H⁺ ion. researchgate.netacs.org The structure and reactivity of this ion have been studied using Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry and computational methods. researchgate.netacs.org Theoretical calculations show that the N-protonated isomer, FCNH⁺, is significantly more stable than the F-protonated isomer, HFCN⁺, by approximately 360 kJ mol⁻¹. researchgate.netacs.org

The protonated this compound ion, FCNH⁺, exhibits distinct electrophilic behavior. researchgate.netacs.org It effectively acts as a FC⁺=NH electrophile. researchgate.net This electrophilic character allows it to engage in reactions with π systems. For instance, in reactions with benzene, the FCNH⁺ ion promotes aromatic cyanation, leading to the formation of the protonated benzonitrile cation, C₆H₅CNH⁺. researchgate.netacs.orgdatapdf.com

The reactivity of gaseous FCNH⁺ ions has been investigated through ion-molecule reactions. These ions can be generated by the protonation of cyanuric fluoride (the trimer of FCN) using strong gas-phase acids like H₃⁺. researchgate.netacs.org The gas-phase basicity (GB) of this compound at the nitrogen atom has been determined experimentally through bracketing experiments, yielding a value of 668.4 ± 10 kJ mol⁻¹. researchgate.netacs.org

FT-ICR studies have examined the reactions of FCNH⁺ with both isolated and conjugated π systems. The reaction with ethylene (B1197577) (C₂H₄) and benzene (C₆H₆) demonstrates its capacity for electrophilic attack on unsaturated hydrocarbons in the gas phase. researchgate.netacs.org

Table 3: Gas-Phase Properties and Reactivity of FCNH⁺

Property/Reaction Details Reference
Formation Protonation of cyanuric fluoride by H₃⁺ researchgate.netacs.org
Most Stable Isomer FCNH⁺ (N-protonated) researchgate.netacs.org
Gas-Phase Basicity (GB) of FCN 668.4 ± 10 kJ mol⁻¹ (Experimental) researchgate.netacs.org
Reactivity with Benzene Aromatic cyanation to yield C₆H₅CNH⁺ researchgate.netacs.org

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 137036
Benzene 241
Benzonitrile 7505
Aluminum chloride 24012
Ethylene (Ethene) 6325
Cyanuric fluoride 79048

Role as a Fluorinating and Nitrilating Agent

This compound (FCN) is a reactive inorganic compound that serves dual roles in organic synthesis as both a fluorinating and a nitrilating agent. google.comwikipedia.org Its utility stems from the polarized nature of its linear F-C≡N structure, which allows for distinct reaction pathways involving either the fluorine atom or the nitrile group.

As a fluorinating agent, this compound participates in addition reactions, particularly with unsaturated organic molecules. A notable application is its reaction with olefins to yield α,β-fluoronitriles. google.comwikiwand.com These products are valuable intermediates in the synthesis of various fluorine-containing compounds, including polymers and β-fluorocarboxylic acids. google.comwikipedia.org

The mechanism of fluorine transfer from this compound often requires the presence of a catalyst, particularly a strong acid for reactions with olefins possessing internal double bonds. google.com While detailed mechanistic studies on this compound itself are not extensively covered in available literature, the process can be understood through general principles of electrophilic fluorination. The reaction likely proceeds via the activation of the substrate or the FCN molecule. In the presence of an acid catalyst, the olefin's double bond is protonated, forming a carbocation that is subsequently attacked by the nucleophilic fluorine of the FCN molecule. Alternatively, the catalyst, often a Lewis acid, could coordinate to the nitrogen atom of the nitrile group. This coordination would increase the electrophilicity of the cyanide carbon, but more relevant to fluorination, it would enhance the leaving group potential of the -[C≡N] fragment, facilitating the transfer of a fluoride anion (F⁻).

In more advanced contexts of fluorine transfer, mechanisms can be complex. For instance, studies on other complex fluorinating agents have proposed pathways involving a single electron transfer (SET) followed by a fluoride transfer. nih.gov While not directly demonstrated for FCN, these models provide a framework for understanding how a fluorine atom can be delivered from a reagent to a substrate.

This compound also functions effectively as a nitrilating agent, capable of introducing a cyanide (-CN) group into organic substrates. A well-documented example is the cyanation of benzene. In the presence of a Lewis acid catalyst such as aluminum chloride, this compound reacts with benzene to produce benzonitrile, albeit in modest yields. wikiwand.com

The mechanism for this transformation follows the pathway of an electrophilic aromatic substitution. The Lewis acid (AlCl₃) interacts with the highly electronegative fluorine atom of FCN. This interaction polarizes the F-C bond further, creating a potent electrophilic species, which can be represented as [F---AlCl₃]⁻---[C≡N]⁺. The aromatic ring of benzene then acts as a nucleophile, attacking the electrophilic carbon of the nitrile moiety. This attack forms a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity, yielding benzonitrile.

Research on the reactivity of protonated this compound (FCNH⁺) in the gas phase provides further support for this electrophilic mechanism. acs.org Theoretical and experimental studies show that the FCNH⁺ ion behaves as a powerful electrophile, FC⁺=NH, which efficiently cyanates aromatic systems like benzene. acs.org This demonstrates the inherent capacity of the this compound framework to deliver the nitrile group via an electrophilic pathway when activated by an acid.

Decomposition Pathways and Polymerization Tendencies

This compound is characterized by its significant reactivity and thermal instability, leading to decomposition and a strong tendency to polymerize under various conditions.

At room temperature, this compound is unstable and readily undergoes polymerization. wikipedia.org When maintained in the liquid phase, it gradually transforms into a viscous liquid, and in its condensed form, it rapidly converts to polymeric materials. google.comwikipedia.org This polymerization can be violent; liquid FCN is known to explode at -41 °C when initiated. wikipedia.org

The polymerization process is often catalyzed by impurities or specific reagents. Lewis acids and free halogens are known to promote the polymerization of cyanogen halides. wikipedia.org In the case of this compound, hydrogen fluoride (HF) has been identified as a catalyst for its explosive polymerization. lookchem.com The primary product of this polymerization is its cyclic trimer, cyanuric fluoride ((CNF)₃), a more stable compound. wikipedia.org When heated, this compound decomposes, emitting toxic fumes containing fluoride ions (F⁻) and nitrogen oxides (NOx). lookchem.com

Table 1: Polymerization Characteristics of this compound

Condition Observation Catalyst Primary Product Reference
Room Temperature (Liquid/Condensed Phase) Gradual conversion to viscous liquid/polymeric material Not specified (spontaneous) Polymer google.comwikipedia.org
-41 °C (Liquid Phase) Explosive polymerization (when initiated) Not specified Polymer wikipedia.org
General Polymerization Hydrogen Fluoride (HF), Lewis Acids Cyanuric Fluoride wikipedia.orglookchem.com

While inherently unstable, the decomposition of this compound's precursors can be controlled for synthetic utility. The most common method for preparing monomeric FCN is through the controlled thermal decomposition (pyrolysis) of its stable trimer, cyanuric fluoride. wikipedia.orgwikipedia.orgugr.es

This process involves heating cyanuric fluoride vapor to very high temperatures under reduced pressure. wikipedia.org The conditions of the pyrolysis are critical to the product distribution. Research has established optimal temperature ranges for maximizing the yield of this compound.

Table 2: Pyrolysis Conditions for Cyanuric Fluoride to Yield this compound

Parameter Value Outcome Reference
Temperature 1300–1700 °C FCN is the predominant product. google.com
Temperature 1300 °C ~50% yield of FCN. By-products include cyanogen and CF₃CN. wikipedia.org
Pressure 50 mmHg Supports formation of monomeric FCN. wikipedia.org

These studies demonstrate that what would otherwise be a simple decomposition pathway can be harnessed as a viable synthetic route. By carefully controlling parameters such as temperature and pressure, the depolymerization of cyanuric fluoride provides a reliable source of the highly reactive this compound monomer for use in further chemical synthesis. google.com

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 137036
Cyanuric fluoride 12642
Benzene 241
Aluminum chloride 24012
Benzonitrile 7505
Hydrogen fluoride 14917
Cyanogen 8006
Trifluoroacetonitrile (B1584977) 67705

Vi. Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Precursor in Organic Synthesis

As a foundational building block, cyanogen (B1215507) fluoride (B91410) serves as a precursor in the synthesis of several classes of important organic compounds. researchgate.netontosight.ai Its reactivity allows for its incorporation into larger molecular frameworks, leading to products with specific desired properties.

Cyanogen fluoride is a beneficial precursor in the manufacturing of dyes and fluorescent brighteners. researchgate.netwikipedia.orgwikiwand.com These compounds are essential in various industries, including textiles and paper, where they are used to enhance and alter the optical properties of materials. The synthesis of these molecules often leverages the reactivity of the triazine ring system, for which this compound's trimer, cyanuric fluoride, is a key intermediate. acs.orgwikipedia.org

The compound finds application as a synthetic precursor for photographic sensitizers. researchgate.netwikipedia.orgwikiwand.comacs.org These specialized dyes are critical components in photographic emulsions, where they function by absorbing light of specific wavelengths and transferring that energy to silver halide crystals, thereby increasing the sensitivity of the photographic material to light.

This compound serves as a crucial intermediate in the synthesis of fluorine-containing polymers and carboxylic acids. wikipedia.orggoogle.comwikiwand.com The reaction of this compound with olefins results in the formation of beta-fluoronitriles. wikipedia.orgwikiwand.com These fluoronitriles are versatile intermediates that can be further processed to create a range of valuable products, including:

Polymers: The beta-fluoronitrile can be polymerized to yield fluorine-containing polymers. wikipedia.orggoogle.com These polymers are noted for their unique properties such as thermal stability, chemical resistance, and low surface energy. taylorfrancis.com

Beta-Fluorocarboxylic Acids: Hydrolysis of the nitrile group in beta-fluoronitriles provides a pathway to beta-fluorocarboxylic acids, which are important building blocks in pharmaceutical and agrochemical synthesis. wikipedia.orggoogle.com

Advanced Fluorination and Nitrilation Agent

Beyond its role as a structural precursor, this compound is valued as a specialized reagent for introducing specific functional groups into organic molecules. It acts as both a fluorinating and a nitrilating agent. researchgate.netgoogle.comwikiwand.com

This compound enables the selective introduction of both fluorine atoms and nitrile groups into organic substrates.

Addition to Olefins: It readily adds across the double bonds of olefins to produce alpha,beta-fluoronitriles. wikipedia.orggoogle.com This reaction is a direct method for the simultaneous introduction of a fluorine atom and a nitrile group. The reaction can be catalyzed by strong acids, particularly for olefins with internal double bonds. google.com

Aromatic Cyanation: In the presence of a Lewis acid catalyst such as aluminum chloride, this compound can react with aromatic compounds like benzene (B151609) to yield the corresponding nitrile (benzonitrile). wikipedia.org This demonstrates its utility as a cyanating agent for aromatic systems.

The products derived from this compound reactions are themselves valuable synthetic reagents. Beta-fluoronitriles, for example, are useful intermediates for preparing other fluorine-containing products and amines. wikipedia.orggoogle.comwikiwand.com The ability to generate these fluorinated building blocks from simple olefins highlights this compound's role in expanding the toolbox of synthetic chemistry for creating novel and complex fluorinated molecules.

Vii. Environmental Chemistry and Atmospheric Fate Research

Adsorption and Removal Technologies

Research into the removal of cyanogen (B1215507) fluoride (B91410) from the environment has primarily focused on the development of adsorbent materials for its capture, with less information available on broader remediation strategies.

Significant research has been conducted, largely through computational methods like Density Functional Theory (DFT), to explore various materials for the adsorption of cyanogen fluoride. These studies aim to identify materials with high sensitivity and capacity for capturing this toxic gas.

Nanomaterials as Potential Adsorbents:

Boron Nitride Nanostructures: DFT studies have investigated the adsorption of this compound on boron nitride (BN) nanocages and nanotubes. It has been shown that functionalizing a B₁₂N₁₂ nanocage with H+ ions can make it a sensitive sensor for FCN detection and adsorption. researchgate.net

Graphene-Based Materials: The adsorption of this compound on pristine, vacancy-defective, and iron-doped graphene has been explored. While pristine graphene shows weak physisorption, doping with iron can enhance its adsorption capacity for FCN. researchgate.net

Phosphorene Nanosheets: First-principles calculations have been used to study the adsorption of this compound on red phosphorene nanosheets, suggesting their potential application in detecting its presence.

These theoretical studies provide a strong foundation for the experimental development of novel adsorbent materials. The table below summarizes some of the key findings from these computational investigations.

Adsorbent MaterialAdsorption InteractionKey Findings
B₁₂N₁₂ Nanocage Covalent bondFunctionalization with H+ ions and applying a static electric field can enhance sensitivity and adsorption. researchgate.net
Graphene (pristine) PhysisorptionWeak interaction with small adsorption energy and minimal charge transfer. researchgate.net
Iron-doped Graphene ChemisorptionDoping with iron improves the adsorption capacity for this compound. researchgate.net
Red Phosphorene Nanosheet PhysisorptionThe material shows potential for use in the detection of this compound.

It is important to note that these findings are largely based on theoretical models and further experimental validation is required to confirm the practical applicability of these materials for this compound capture.

There is a notable lack of specific research on remediation and environmental control strategies for this compound. While general methods for the treatment of cyanide- and fluoride-containing waste exist, their direct applicability to this compound has not been extensively studied.

General strategies for cyanide waste management include chemical oxidation (e.g., alkaline chlorination), adsorption on activated carbon, and biological treatment. samcotech.comdurpro.com For fluoride contamination, methods such as precipitation, ion exchange, and membrane filtration are commonly employed. ecocycle.co.jp

In the event of a spill or environmental release of this compound, the immediate response would likely focus on containment and preventing its volatilization, as it is a gas at room temperature. wikipedia.org Decontamination procedures for other cyanogen halides, such as cyanogen chloride, involve washing with alkaline solutions (pH > 10) to promote hydrolysis to less volatile and toxic compounds. illinois.edu A similar approach could theoretically be applied to this compound, which hydrolyzes to form hydrogen fluoride and cyanic acid. However, the resulting hydrogen fluoride is also highly corrosive and toxic, necessitating further neutralization and treatment steps.

The development of comprehensive environmental control strategies for this compound is hampered by the limited understanding of its environmental behavior and the lack of dedicated research in this area. Future work is needed to develop and test effective remediation technologies specifically tailored to the unique chemical properties of this compound.

Q & A

Basic Research Questions

Q. What are the common experimental methods for synthesizing cyanogen fluoride (FCN), and what challenges arise during isolation?

  • Methodology : this compound is typically synthesized via reactions involving cyanuric chloride (C₃N₃Cl₃) with fluoride sources like SbF₃ or alkali metal fluorides (e.g., KF, CsF). A two-step catalytic process using COF₂ has also been reported. Challenges include its high reactivity, thermal instability, and difficulty in isolating pure FCN due to competing oligomerization (e.g., forming cyanuric fluoride, (FCN)₃) .
  • Key Considerations : Reaction conditions (temperature, solvent), purification via fractional distillation, and characterization using IR spectroscopy to confirm FCN-specific vibrational modes (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. How can researchers characterize this compound using spectroscopic and computational techniques?

  • Methodology :

  • Experimental : IR and NMR spectroscopy to identify bond vibrations (e.g., F-C and C≡N stretches) and structural features. Mass spectrometry (MS) for molecular weight confirmation .
  • Computational : Density Functional Theory (DFT) simulations to predict bond lengths (e.g., F-C: ~1.28 Å, C≡N: ~1.16 Å) and compare with experimental data. Discrepancies >0.02 Å may indicate limitations in basis sets or solvent effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use chemically resistant gloves (e.g., nitrile or butyl rubber) validated via compatibility charts. Pair with full-face shields and fume hoods to mitigate inhalation risks. Emergency protocols should include neutralization with alkaline solutions (e.g., NaOH) to hydrolyze FCN into less toxic byproducts .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data for this compound’s molecular properties be resolved?

  • Methodology : Conduct sensitivity analyses using advanced DFT methods (e.g., hybrid functionals like B3LYP with dispersion corrections). Validate simulations against high-resolution rotational spectroscopy or X-ray crystallography data. Address outliers by refining solvation models or exploring anharmonic vibrational corrections .

Q. What mechanistic insights explain this compound’s reactivity in competitive fluoride-ion transfer reactions?

  • Methodology : Study reaction pathways using kinetic experiments (e.g., stopped-flow techniques) with KF/CsF as catalysts. Monitor intermediates via in-situ IR or Raman spectroscopy. Computational studies (e.g., transition state analysis) can reveal activation barriers, explaining the reactivity hierarchy: CF₂NF > CF₃NCF₂ ≫ FCN .

Q. How do adsorption properties of this compound on graphene-based substrates inform sensor design?

  • Methodology : Perform DFT-D2 calculations to model adsorption energies (Eₐds) on iron-decorated graphene. Key parameters include charge transfer (e.g., ~0.3 e⁻ from FCN to Fe) and orbital interactions. Validate with experimental gas chromatography to assess sensor sensitivity and selectivity under varying humidity .

Q. What analytical methods are suitable for detecting this compound biomarkers in biological systems?

  • Methodology : Adapt fluoride-specific techniques (e.g., ion-selective electrodes or gas chromatography-mass spectrometry) to quantify FCN metabolites like thiocyanate (SCN⁻). Validate with spiked serum samples and control for interference from endogenous fluorides .

Q. How can systematic reviews address contradictions in this compound’s toxicity and environmental impact studies?

  • Methodology : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, relevance, and bias. Use meta-analysis to reconcile conflicting data (e.g., LC₅₀ variations) by stratifying results by exposure duration or model organism. Highlight gaps (e.g., long-term ecotoxicity data) for future research .

Tables for Key Data Comparison

Property Experimental Value Computational Value (DFT) Reference
F-C Bond Length (Å)1.281.26–1.30
C≡N Stretch (cm⁻¹)~22002185–2210
Adsorption Energy (eV)N/A-0.45 (Fe-decorated graphene)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.